Neomycin B Hexaacetate is a derivative of neomycin B, an aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. This compound is notable for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Neomycin B itself is part of a larger complex that includes neomycin A and neomycin C, with neomycin B being the most pharmacologically active component. The hexaacetate form enhances its solubility and stability, making it suitable for various applications in medicine and research.
Neomycin B Hexaacetate is synthesized from neomycin B, which is derived from the fermentation products of Streptomyces fradiae. The fermentation process involves culturing the bacteria in nutrient-rich media, leading to the production of neomycin, which can then be chemically modified to produce its hexaacetate derivative.
Neomycin B Hexaacetate falls under the classification of aminoglycoside antibiotics. These compounds are characterized by their amino sugar structures and are primarily used to inhibit bacterial protein synthesis by binding to ribosomal RNA.
The synthesis of Neomycin B Hexaacetate typically involves acetylation reactions where acetic anhydride or acetyl chloride is used to introduce acetate groups onto the hydroxyl functionalities of neomycin B.
The acetylation process must be carefully monitored to ensure complete conversion while preventing over-acetylation, which could lead to loss of biological activity. Purification techniques such as high-performance liquid chromatography are commonly employed to isolate and purify the hexaacetate product from unreacted starting materials and by-products.
Neomycin B Hexaacetate retains the core structure of neomycin B but features six acetate groups attached to its hydroxyl moieties. This modification enhances its lipophilicity and alters its solubility profile.
Neomycin B Hexaacetate can undergo various chemical reactions typical for acetylated compounds, including hydrolysis under acidic or basic conditions, which can regenerate neomycin B.
The kinetics of these reactions can vary significantly based on pH, temperature, and concentration of reactants. Studies often utilize spectroscopic techniques to monitor reaction progress.
Neomycin B Hexaacetate exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA during translation.
Neomycin B Hexaacetate has several scientific and medical applications:
Neomycin B Hexaacetate (CAS 119-04-0) is a fully acetylated derivative of the aminoglycoside antibiotic Neomycin B. Its molecular formula is C23H46N6O13, with a molecular weight of 614.64 g/mol [1] [5]. The compound features a tetracyclic structure comprising a 2-deoxystreptamine core linked to two hexose rings (D-ribose and neosamine C), with all six hydroxyl groups esterified with acetyl moieties. Stereochemical specificity is critical: the glycosidic bonds between the rings adopt α- or β-configurations at C1-C1' (α) and C1''-C4 (β), while the acetyl groups introduce steric constraints that alter molecular conformation [3] [7].
Table 1: Key Physicochemical Parameters
Property | Value | |
---|---|---|
Molecular Weight | 614.64 g/mol | |
Melting Point | >194°C (decomposition) | |
Density | 1.3548 (estimated) | |
Refractive Index | 1.6000 (estimated) | |
Storage Conditions | -20°C, hygroscopic | [1] [5] |
Acetylation occurs at all six hydroxyl groups of Neomycin B, generating a hexaester derivative. The reaction typically employs acetic anhydride with pyridine catalysis, selectively modifying the C3, C'4, C''2, C''3, C'''4, and C'''6 hydroxyl sites [2]. This modification profoundly impacts physicochemical behavior:
Neomycin B Hexaacetate diverges structurally and functionally from related neomycins:
Table 2: Structural and Functional Comparison of Neomycin Derivatives
Compound | Molecular Formula | Key Structural Differences | Bioactivity Notes | |
---|---|---|---|---|
Neomycin B (Framycetin) | C23H46N6O13 | Free hydroxyl groups; unmodified amines | Binds 16S rRNA, inhibiting translation | [3] [5] |
Neomycin B Hexaacetate | C23H46N6O13 | All six hydroxyls acetylated | Reduced polarity; altered RNA binding | [1] [5] |
Neomycin C | C23H46N6O13 | Epimeric at C'''5 (L-idose vs. D-glucose) | Lower antibacterial potency | [7] |
Functional Implications:
Solubility: Neomycin B Hexaacetate exhibits marginal solubility in water and aqueous acids but dissolves readily in polar organic solvents (e.g., DMSO, ethanol). This contrasts with Neomycin B sulfate, which is highly water-soluble (>50 mg/mL) [1] [5].
Stability Profile:
Table 3: Stability and Handling Conditions
Parameter | Conditions | |
---|---|---|
Storage Temperature | -20°C (desiccated) | |
pH Stability Range | 4.0–6.0 (aqueous suspensions) | |
Decomposition Pathway | Ester hydrolysis > desamination | [1] [5] [6] |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2